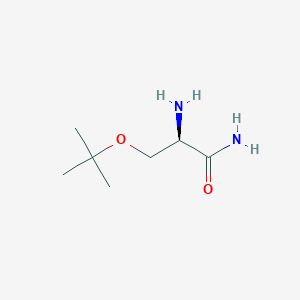
2-(3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
説明
2-(3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid, abbreviated as 2-(3F-6TF-2-FPA, is a small molecule that has been widely studied for its potential applications in scientific research. It is a member of the pyridin-2-ylacetic acid family, which is known for its ability to form stable complexes with metal ions. 2-(3F-6TF-2-FPA has been found to be a useful tool for studying a variety of biological processes, including protein-protein interactions, gene expression, and signal transduction.
作用機序
2-(3F-6TF-2-FPA has been found to interact with metal ions, such as zinc, iron, and copper. These metal ions are believed to play a role in the regulation of gene expression, protein-protein interactions, and signal transduction. Additionally, 2-(3F-6TF-2-FPA has been found to interact with other small molecules, such as drugs and other compounds, which may affect cell function.
Biochemical and Physiological Effects
2-(3F-6TF-2-FPA has been found to affect a variety of biochemical and physiological processes. It has been found to interact with metal ions, which can affect gene expression, protein-protein interactions, and signal transduction. Additionally, it has been found to interact with other small molecules, which can affect cell function.
実験室実験の利点と制限
2-(3F-6TF-2-FPA is a useful tool for scientific research due to its ability to interact with metal ions and other small molecules. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is important to note that 2-(3F-6TF-2-FPA is not water soluble and must be dissolved in an organic solvent prior to use. Additionally, it may be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research involving 2-(3F-6TF-2-FPA. One potential direction is to study the effects of metal ions on cell function in more detail. Additionally, further research could be conducted to investigate the effects of other small molecules on cell function. Additionally, further research could be conducted to investigate the effects of 2-(3F-6TF-2-FPA on protein-protein interactions, gene expression, and signal transduction. Finally, additional research could be conducted to investigate the potential therapeutic applications of 2-(3F-6TF-2-FPA.
科学的研究の応用
2-(3F-6TF-2-FPA has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, gene expression, and signal transduction. It has also been used to study the effects of metal ions on cell function and the ability of cells to respond to environmental stressors. Additionally, 2-(3F-6TF-2-FPA has been used to study the effects of drugs and other small molecules on cell function.
特性
IUPAC Name |
2-[3-(2-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-10-4-2-1-3-8(10)9-5-6-12(14(16,17)18)19-11(9)7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVARMPAWVCWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)





